6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)
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Overview
Description
6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) is a complex organic compound known for its unique structure and properties. It consists of two bipyridine units connected by a disulfide bridge through phenylene groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) typically involves the following steps:
Formation of the Bipyridine Units: The bipyridine units are synthesized through a series of coupling reactions, such as Suzuki coupling or Stille coupling, involving pyridine derivatives.
Introduction of the Disulfide Bridge: The disulfide bridge is introduced by reacting the bipyridine units with a disulfide precursor under controlled conditions.
Industrial Production Methods
Industrial production of 6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are typical reducing agents.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines are used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted bipyridine derivatives
Scientific Research Applications
6,6’-[Disulfanediyldi(2,1-phenylene)]di(2,2’-bipyridine) has a wide range of applications in scientific research:
Chemistry: :
Properties
CAS No. |
194919-79-4 |
---|---|
Molecular Formula |
C32H22N4S2 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-pyridin-2-yl-6-[2-[[2-(6-pyridin-2-ylpyridin-2-yl)phenyl]disulfanyl]phenyl]pyridine |
InChI |
InChI=1S/C32H22N4S2/c1-3-19-31(23(11-1)25-15-9-17-29(35-25)27-13-5-7-21-33-27)37-38-32-20-4-2-12-24(32)26-16-10-18-30(36-26)28-14-6-8-22-34-28/h1-22H |
InChI Key |
UMJYGFOBYAMAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC=N3)SSC4=CC=CC=C4C5=NC(=CC=C5)C6=CC=CC=N6 |
Origin of Product |
United States |
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